2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that have shown significant potential in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetyl group and the spirocyclic framework contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the trifluoroacetyl group to a simpler amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the spirocyclic structure can enhance binding affinity to certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: A simpler analog without the trifluoroacetyl and phenylmethyl ester groups.
6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid: Another derivative with a different protecting group.
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester: A similar compound with a tert-butyl ester group instead of the phenylmethyl ester.
Uniqueness
The uniqueness of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester lies in its combination of the trifluoroacetyl group and the spirocyclic framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17F3N2O4 |
---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
benzyl 5-[(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C16H17F3N2O4/c17-16(18,19)13(22)20-12-6-21(8-15(12)9-24-10-15)14(23)25-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,22) |
InChI Key |
URIICIBAMSMWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.